molecular formula C13H10F3NO2 B3024423 (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol CAS No. 851069-96-0

(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol

Cat. No.: B3024423
CAS No.: 851069-96-0
M. Wt: 269.22 g/mol
InChI Key: SDWMILPQHPONBM-UHFFFAOYSA-N
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Description

(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring

Mechanism of Action

Result of Action

The molecular and cellular effects of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol’s action are currently unknown

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, its solubility and stability might be affected by the pH of the environment. Additionally, its interaction with targets could be influenced by the presence of other competing or interacting molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethoxy)benzaldehyde with pyridine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation .

Properties

IUPAC Name

[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)19-11-4-2-10(3-5-11)12-6-1-9(8-18)7-17-12/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWMILPQHPONBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)CO)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620339
Record name {6-[4-(Trifluoromethoxy)phenyl]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171938-74-1
Record name {6-[4-(Trifluoromethoxy)phenyl]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-(4-Trifluoromethoxy-phenyl)-pyridine-3-carbaldehyde (2.0 g, 7.48 mmol) was dissolved in EtOH (37 ml) and treated at 0° C. with NaBH4 (0.28 g, 7.48 mmol). After 10 min the cooling bath was removed and stirring was continued at ambient temperature. Pouring onto crashed ice, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents afforded 2.08 g (7.7 mmol, quant.) of the title compound as off-white solid of mp. 57–58° C.
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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